molecular formula C24H32BNO4 B1373242 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester CAS No. 1073371-71-7

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester

Cat. No.: B1373242
CAS No.: 1073371-71-7
M. Wt: 409.3 g/mol
InChI Key: YDCLTCJXOKINJZ-UHFFFAOYSA-N
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Description

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions .

Biochemical Analysis

Biochemical Properties

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is particularly known for its interaction with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. Additionally, it can interact with other biomolecules such as nucleophiles and electrophiles, facilitating various biochemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms reversible covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but may undergo hydrolysis over extended periods. This degradation can lead to a gradual decrease in its inhibitory activity and overall efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s interaction with cofactors and other metabolic enzymes can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester moiety. A common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is unique due to its dual functionality, combining the reactivity of both the boronic acid pinacol ester and the protected amine group. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules .

Properties

IUPAC Name

tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCLTCJXOKINJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674697
Record name tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073371-71-7
Record name tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Phenyl-BOC-aminomethyl)phenyl] boronic acid pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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